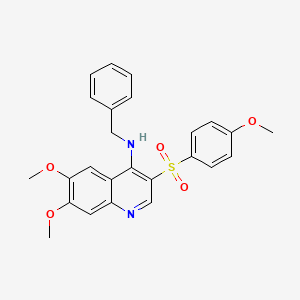
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, also known as Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. Ketoprofen belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen.
Mechanism of Action
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid also has antiplatelet effects, which can reduce the risk of blood clots. Additionally, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It is also relatively inexpensive compared to other NSAIDs. However, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain consistent concentrations in experiments. Additionally, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid. One area of research is the development of new formulations of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid that can improve its pharmacokinetic properties. Another area of research is the investigation of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid's potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid's antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the potential of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid in these areas.
Conclusion
In conclusion, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the activity of cyclooxygenase enzymes, which reduces the production of prostaglandins. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, including the development of new formulations and investigation of its potential use in the treatment of neurological disorders and oxidative stress-related diseases.
Synthesis Methods
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid can be synthesized by the condensation of (2S)-2-amino-3-methylbutanoic acid with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid. The synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYELZGJMFEMJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

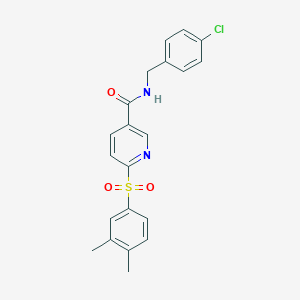
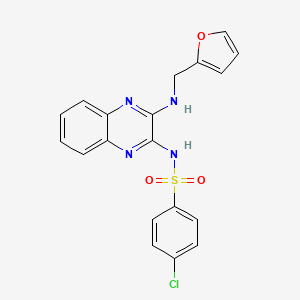
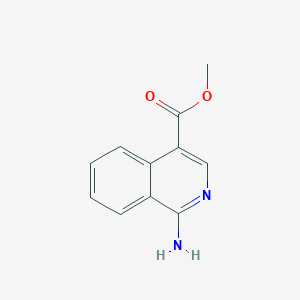
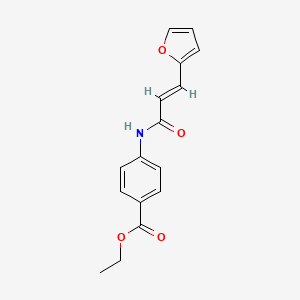
![2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2602908.png)
![3-Methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazolin-4-one](/img/structure/B2602909.png)
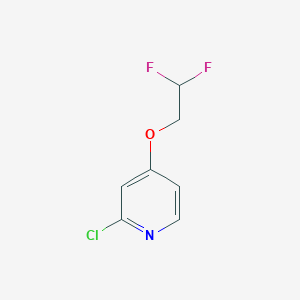
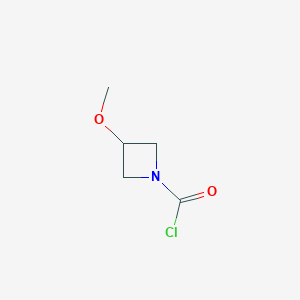
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)
![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)
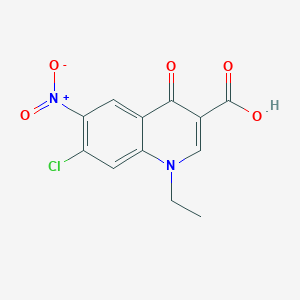
![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)
